molecular formula C10H11N3O3+2 B13761330 2,3-Dimethyl-5-nitro-4-oxidaniumylquinazolin-3-ium CAS No. 7467-38-1

2,3-Dimethyl-5-nitro-4-oxidaniumylquinazolin-3-ium

Cat. No.: B13761330
CAS No.: 7467-38-1
M. Wt: 221.21 g/mol
InChI Key: DPWHCPPJEXJQKL-UHFFFAOYSA-P
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Description

2,3-Dimethyl-5-nitro-4-oxidaniumylquinazolin-3-ium is a complex organic compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and significant pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-5-nitro-4-oxidaniumylquinazolin-3-ium typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of anthranilic acid derivatives with appropriate aldehydes under acidic conditions, followed by nitration and methylation steps .

Industrial Production Methods: Industrial production of this compound may utilize microwave-assisted synthesis or metal-catalyzed reactions to enhance yield and reduce reaction times . These methods are preferred due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyl-5-nitro-4-oxidaniumylquinazolin-3-ium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinazoline N-oxides, amine derivatives, and various substituted quinazolines .

Scientific Research Applications

2,3-Dimethyl-5-nitro-4-oxidaniumylquinazolin-3-ium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-5-nitro-4-oxidaniumylquinazolin-3-ium involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For instance, its anticancer activity may be attributed to the inhibition of tyrosine kinases, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

Uniqueness: 2,3-Dimethyl-5-nitro-4-oxidaniumylquinazolin-3-ium stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its nitro and oxidaniumyl groups make it particularly effective in certain reactions and applications .

Properties

CAS No.

7467-38-1

Molecular Formula

C10H11N3O3+2

Molecular Weight

221.21 g/mol

IUPAC Name

(2,3-dimethyl-5-nitroquinazolin-3-ium-4-yl)oxidanium

InChI

InChI=1S/C10H9N3O3/c1-6-11-7-4-3-5-8(13(15)16)9(7)10(14)12(6)2/h3-5H,1-2H3/p+2

InChI Key

DPWHCPPJEXJQKL-UHFFFAOYSA-P

Canonical SMILES

CC1=NC2=C(C(=CC=C2)[N+](=O)[O-])C(=[N+]1C)[OH2+]

Origin of Product

United States

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